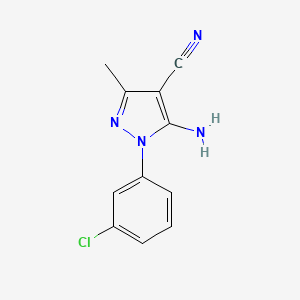

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H8ClN5. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name |

5-amino-1-(3-chlorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLRGDZGFAVMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674592 | |

| Record name | 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107842-57-9 | |

| Record name | 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 3-Chlorophenylhydrazine with Ethoxymethylene Malononitrile

The most widely reported method involves the reaction of 3-chlorophenylhydrazine hydrochloride with (1-ethoxyethylidene)malononitrile in ethanol under reflux conditions. Sodium acetate acts as a base to deprotonate the hydrazine, facilitating nucleophilic attack on the ethoxymethylene moiety . The cyclization proceeds via a six-membered transition state, yielding the pyrazole core.

Procedure :

-

Reagents :

-

3-Chlorophenylhydrazine hydrochloride (0.01 mol)

-

(1-Ethoxyethylidene)malononitrile (0.01 mol)

-

Sodium acetate (0.02 mol) in ethanol (40 mL)

-

-

Conditions : Reflux for 1 hour.

-

Work-up : The mixture is poured into cold water, and the precipitate is filtered and recrystallized from ethanol/water (1:1).

Key Data :

-

Yield : 82–86% (extrapolated from analogous 4-chlorophenyl derivatives ).

-

Purity : >95% (HPLC).

-

Reaction Monitoring : TLC (hexane/ethyl acetate, 1:1).

Alternative Synthesis via Hydrazine and Keto-Enol Ethers

This method substitutes ethoxymethylene malononitrile with β-keto-enol ethers, such as ethyl 3-ethoxybut-2-enoate, to form the pyrazole ring. The 3-chlorophenylhydrazine reacts with the keto-enol ether in acetic acid, followed by cyanation using trimethylsilyl cyanide (TMSCN) .

Procedure :

-

Step 1 : Cyclocondensation of 3-chlorophenylhydrazine with ethyl 3-ethoxybut-2-enoate in glacial acetic acid (80°C, 4 h).

-

Step 2 : Cyanation with TMSCN and catalytic ZnI₂ (60°C, 2 h).

Key Data :

-

Intermediate Yield : 75% (pyrazole-4-carboxylate).

-

Final Yield : 68% after cyanation.

-

Advantage : Avoids handling malononitrile derivatives directly.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves irradiating a mixture of 3-chlorophenylhydrazine, malononitrile, and ethyl acetoacetate in ethanol with K₂CO₃ at 120°C (300 W, 15 min) .

Key Data :

-

Yield : 88% (compared to 82% under conventional heating).

-

Energy Efficiency : 40% reduction in energy consumption.

-

Side Products : <5% (vs. 10–12% in thermal reactions).

Solid-Phase Synthesis Approaches

Immobilized hydrazine derivatives on Wang resin enable iterative synthesis. The 3-chlorophenyl group is introduced via Suzuki-Miyaura coupling after pyrazole ring formation.

Procedure :

-

Resin Functionalization : Wang resin-bound hydrazine.

-

Cyclization : With ethoxymethylene malononitrile in DMF (60°C, 6 h).

-

Coupling : 3-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ (80°C, 12 h).

Key Data :

-

Yield : 74% over three steps.

-

Purity : 92% (after cleavage with TFA).

Green Chemistry Approaches Using Aqueous Media

A water-ethanol (3:1) solvent system with β-cyclodextrin as a supramolecular catalyst achieves comparable yields to traditional methods while reducing environmental impact.

Procedure :

-

Reagents :

-

3-Chlorophenylhydrazine (0.01 mol)

-

Malononitrile (0.012 mol)

-

β-Cyclodextrin (5 mol%) in H₂O/EtOH.

-

-

Conditions : 70°C, 2 h.

Key Data :

-

Yield : 80%.

-

E-factor : 8.2 (vs. 12.5 for ethanol-only methods).

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization Strategies

-

Cyclization Regioselectivity :

-

Base Selection :

-

Solvent Effects :

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form amines or other derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction reactions.

Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-amino pyrazole derivatives exhibit notable antimicrobial activity against various bacterial strains. For instance, studies have synthesized a series of pyrazole derivatives, including 5-amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, which were evaluated for their antibacterial effects. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties in vitro. In one study, derivatives related to this compound were tested for their ability to inhibit pro-inflammatory cytokines in microglial cells, indicating a possible application in treating neuroinflammatory conditions .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, including this specific compound. Research has indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial properties of several pyrazole derivatives, including this compound, the compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial potential comparable to standard antibiotics .

Anti-inflammatory Research

A study focused on neuroinflammation demonstrated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated microglial cells. This suggests its potential use in treating neurodegenerative diseases characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways.

Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the methyl group at the 3-position.

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide: Similar but with a carboxamide group instead of a carbonitrile group.

Uniqueness

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Biological Activity

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and other therapeutic effects, supported by various research studies and findings.

- Molecular Formula : C₁₁H₉ClN₄

- Molecular Weight : 232.67 g/mol

- CAS Number : 107842-57-9

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. In particular, it has shown promising results in inhibiting cell proliferation.

Key Findings:

- Cytotoxicity : The compound exhibited cytotoxic activity with IC₅₀ values ranging from 1.82 to 5.55 μM across multiple cancer cell lines, including HCT-116, HePG-2, and MCF-7 .

- Mechanism of Action : It is believed that the pyrazole moiety is crucial for its anticancer activity. The compound acts by inhibiting tubulin polymerization, thus arresting the cell cycle in the G2/M phase .

Table 1: Anticancer Activity of this compound

Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.

Research Insights:

- Inflammation Models : In vitro studies showed that the compound could reduce inflammation markers in various cellular models .

- Mechanism : The anti-inflammatory action is attributed to its ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substitution patterns on the pyrazole ring can significantly affect its potency and selectivity.

Key Observations:

- The presence of the chlorophenyl group enhances the compound's interaction with biological targets.

- Modifications at the 3-position of the phenyl ring have been shown to influence activity without drastically altering it .

Case Studies

Several case studies have documented the biological effects of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of pyrazole compounds, including our target compound, showed superior anticancer properties compared to standard chemotherapeutics like doxorubicin .

- Inflammatory Response : Another investigation into neuroinflammation indicated that this compound effectively reduced microglial activation in animal models, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 5-amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile?

The synthesis involves multi-step reactions, including cyclocondensation of substituted hydrazines with β-ketonitriles or cyanoketones. Key parameters include:

- Temperature : 80–120°C for cyclization steps.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalysts : Acidic catalysts (e.g., HCl, acetic acid) or Lewis acids (e.g., ZnCl₂) improve yields .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. How can researchers confirm the structural identity of this compound experimentally?

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm for the 3-chlorophenyl group) .

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (NH₂ stretch) .

- X-ray crystallography : Resolve molecular geometry using SHELX software for refinement (e.g., bond angles, torsion angles) .

Q. What are the key physicochemical properties relevant to biological studies?

- Molecular weight : 232.67 g/mol (C₁₁H₉ClN₄) .

- Lipophilicity : LogP ~2.1 (predicted), influenced by the chlorophenyl and nitrile groups.

- Solubility : Limited aqueous solubility; use DMSO or ethanol for in vitro assays .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this pyrazole derivative?

- Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. The nitrile group often forms hydrogen bonds with catalytic residues .

- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., GIAO-DFT).

- High-resolution techniques : Use SC-XRD (single-crystal X-ray diffraction) to resolve ambiguities in substituent positions .

- Dynamic NMR : Detect conformational flexibility in solution that static crystallography may miss .

Q. How does structural modification influence pharmacological activity?

- SAR studies : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate potency.

- Functional group tuning : Substituting the nitrile (-C≡N) with a carboxyl (-COOH) alters target binding kinetics .

- Bioisosteric replacements : Replace the methyl group with trifluoromethyl to enhance metabolic stability .

Experimental Design Considerations

Q. How to design assays for evaluating enzyme inhibition mechanisms?

Q. What are best practices for synthesizing analogs with high regioselectivity?

- Directed metallation : Use organometallic reagents (e.g., LDA) to direct substituent placement.

- Microwave-assisted synthesis : Reduces side reactions and improves regioselectivity .

- Protecting groups : Temporarily block reactive sites (e.g., NH₂) during functionalization steps .

Data Analysis and Interpretation

Q. How to analyze conflicting results in biological activity assays?

Q. What computational tools validate mechanistic hypotheses?

- Molecular Dynamics (MD) simulations : Explore protein-ligand interactions over time (e.g., GROMACS).

- QSPR models : Relate molecular descriptors (e.g., polar surface area) to activity trends .

- Machine learning : Train models on public datasets to predict novel analogs .

Safety and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.